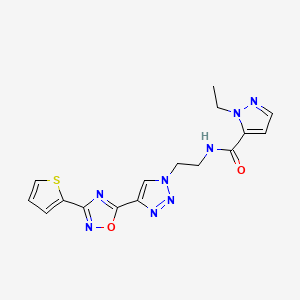

2-Cyclopentyloxy-4-(trifluoromethyl)phenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

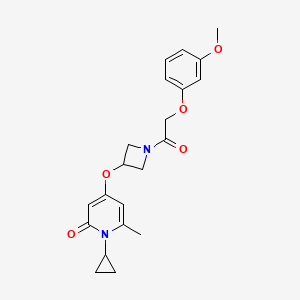

Description

Molecular Structure Analysis

The molecular formula of 2-Cyclopentyloxy-4-(trifluoromethyl)phenylboronic acid is C12H14BF3O3 . It has a molecular weight of 274.04 .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, boronic acids are generally known to participate in Suzuki-Miyaura cross-coupling reactions .Scientific Research Applications

Catalysis in Organic Synthesis

Boronic acids, including derivatives similar to "2-Cyclopentyloxy-4-(trifluoromethyl)phenylboronic acid," are known for their role in catalyzing various organic reactions. For instance, certain phenylboronic acids catalyze the dehydrative amidation between carboxylic acids and amines, facilitating efficient synthesis of peptides and other amide bonds (Wang, Lu, & Ishihara, 2018). Moreover, these compounds are utilized in the synthesis of DNA modified with boronic acid through post-synthetic ligation chemistry, highlighting their utility in the modification of biomolecules (Steinmeyer & Wagenknecht, 2018).

Antibacterial Activity

The structural, physicochemical, and antimicrobial properties of boronic acids have been a subject of study, revealing their potential in antibacterial applications. Research into trifluoromethoxy phenylboronic acids shows their efficacy against strains such as Escherichia coli and Bacillus cereus, hinting at the broader antimicrobial potential of boronic acids including the "this compound" derivative (Adamczyk-Woźniak et al., 2021).

Bioconjugation and Biomedical Applications

Boronic acids are instrumental in bioconjugation strategies for the modification of proteins and DNA, enabling the development of biosensors and therapeutic agents. The unique reactivity of boronic acids with saccharides and other biomolecules allows for the creation of complex structures useful in targeting and detection systems within biological contexts. An example includes the development of poly(3-acrylamidophenylboronic acid)/poly(2-lactobionamidoethyl methacrylate) hybrid nanoparticles aimed at improving the nasal adsorption of insulin, demonstrating the potential of boronic acid derivatives in drug delivery systems (Cheng et al., 2012).

properties

IUPAC Name |

[2-cyclopentyloxy-4-(trifluoromethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BF3O3/c14-12(15,16)8-5-6-10(13(17)18)11(7-8)19-9-3-1-2-4-9/h5-7,9,17-18H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROLIANNTBQTQDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(F)(F)F)OC2CCCC2)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BF3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,6,7-trimethyl-3-phenethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2858121.png)

![N-(2,4-dimethoxyphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2858127.png)

![5-Azaspiro[2.3]hexane-1-carbonitrile hcl](/img/structure/B2858132.png)

![3,3-Dimethyl-1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2858133.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2858134.png)

![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2858136.png)

![[(4-Chloro-3-ethoxyphenyl)sulfonyl]cyclohexylethylamine](/img/structure/B2858137.png)

![N-[(1-Aminocycloheptyl)methyl]-1-cyclohexylpyrazole-3-carboxamide;dihydrochloride](/img/structure/B2858140.png)

![4-[(2-hydroxyanilino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2858142.png)